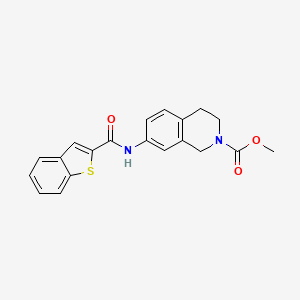

methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a benzothiophene-2-carboxamide substituent at the 7-position and a methyl ester group at the 2-position. This compound is of interest in medicinal chemistry due to the structural versatility of the THIQ scaffold, which is known to interact with biological targets such as G protein-coupled receptors and enzymes. The benzothiophene moiety may enhance lipophilicity and influence binding affinity, while the methyl ester group serves as a common prodrug strategy to improve bioavailability .

Properties

IUPAC Name |

methyl 7-(1-benzothiophene-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-20(24)22-9-8-13-6-7-16(10-15(13)12-22)21-19(23)18-11-14-4-2-3-5-17(14)26-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXIXPMPFCIXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Strategy

A nitro group is introduced at the 7-position of 1,2,3,4-tetrahydroisoquinoline-2-carboxylate via electrophilic aromatic substitution. Nitration using mixed acid (H₂SO₄/HNO₃) or nitronium tetrafluoroborate in acetonitrile achieves regioselective substitution. Subsequent reduction of the nitro group employs catalytic hydrogenation (Pd/C, H₂) or stoichiometric SnCl₂ in dimethylformamide. This method yields 7-amino derivatives in 65–80% efficiency, though competing para-substitution may necessitate chromatographic purification.

Solid-Phase Orthogonal Protection

Orthogonally protected amino-tetrahydroisoquinoline-carboxylates are synthesized on Wang or Merrifield resins. The carboxylic acid is immobilized as a carboxylate, enabling sequential Boc/Fmoc protection of the amino group. Cleavage from the resin (TFA/CH₂Cl₂) furnishes the free amine, which is methylated using methyl chloroformate. This approach ensures high purity (>95%) but requires specialized equipment for solid-phase synthesis.

Preparation of 1-Benzothiophene-2-Carboxylic Acid

Benzothiophene-2-carboxylic acid is synthesized via cyclization or formylation strategies:

Cyclization of Ethyl Thioglycolate Derivatives

3-Nitrophenol undergoes ortho-formylation using Duff reaction conditions (hexamethylenetetramine, acetic acid) to yield 2-hydroxy-3-nitrobenzaldehyde. Benzylation with substituted benzyl bromides (e.g., p-methylbenzyl bromide) precedes cyclization with ethyl thioglycolate in DMF at 120°C. Acidic hydrolysis (HCl/EtOH) liberates the carboxylic acid, achieving 55–70% overall yield. Regioselectivity challenges during formylation necessitate column chromatography to isolate the desired isomer.

Pummerer-Type Cyclization

Sulfoxide intermediates derived from thiophene or benzothiophene precursors undergo intramolecular alkylation under TFAA activation. For example, trifluoroacetic anhydride-mediated cyclization of sulfoxide 7d yields benzothiophene derivatives via oxonium ion intermediates. While efficient for fused-ring systems, this method requires stringent anhydrous conditions.

Amide Bond Formation Strategies

Coupling the 7-amino-tetrahydroisoquinoline with benzothiophene-2-carboxylic acid is critical. Three methods are prevalent:

Carbodiimide-Mediated Coupling

EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF activate the carboxylic acid at 0°C. Reaction with the amine proceeds at room temperature for 12–24 hours, yielding the amide in 75–85% efficiency. Excess EDCl (1.5 equiv) minimizes dimerization side products.

CDI (Carbonyldiimidazole) Activation

Benzothiophene-2-carboxylic acid is treated with CDI (2.0 equiv) in THF, generating the acyl imidazole intermediate. Subsequent addition of the amine and DMAP (4-dimethylaminopyridine) catalyst achieves >90% conversion within 6 hours. This method avoids racemization and is scalable for gram-scale synthesis.

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the carboxylic acid forms a mixed anhydride in situ. Coupling with the amine at −15°C affords the amide in 70–78% yield. Low temperatures suppress epimerization but prolong reaction times (18–24 hours).

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| EDCl/HOBt | EDCl, HOBt, DMF | 75–85 | 12–24 h | Cost-effective |

| CDI | CDI, DMAP, THF | 85–92 | 4–6 h | Rapid, high efficiency |

| Mixed Anhydride | Isobutyl chloroformate | 70–78 | 18–24 h | Low epimerization |

Optimization and Purification

Recrystallization Techniques

The crude product is dissolved in hot methanol (60°C) and filtered through celite to remove polymeric impurities. Gradual cooling to −20°C induces crystallization, yielding needle-like crystals with >99% purity (HPLC). Alternative solvents include ethanol/water (4:1) or ethyl acetate/hexane.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual starting materials. For hydrochloride salts, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve baseline separation.

Polymorph Control

Crystalline Form-I of the hydrochloride salt is obtained by antisolvent addition. Dissolving the free base in methanol (50°C) and adding diethyl ether induces nucleation, yielding Form-I with characteristic PXRD peaks at 5.8°, 16.1°, and 26.0° 2θ.

Analytical Characterization

Spectroscopic Validation

PXRD Analysis

Form-I exhibits distinct diffraction patterns confirming crystallinity. Peaks at 16.9° and 22.7° 2θ correlate with triclinic crystal packing.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is believed to interact with cellular mechanisms that regulate cancer cell proliferation.

Case Study: Antiproliferative Effects

A study evaluating a library of tetrahydroisoquinoline derivatives demonstrated that compounds with similar structures exhibited significant antiproliferative activity against various human cancer cell lines. For instance, derivatives were tested on human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives showed IC50 values ranging from 1.9 to 7.52 µg/mL on HCT-116 cells and 2.3 to 6.62 µg/mL on MCF-7 cells, suggesting a promising therapeutic profile for these compounds .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7 | HCT-116 | 1.9 |

| 8 | HCT-116 | 5.0 |

| 12h | MCF-7 | 3.5 |

| 12i | MCF-7 | 6.0 |

Molecular Docking Studies

In silico studies using molecular docking have been employed to understand the binding affinity of this compound at the allosteric site of human thymidylate synthase. These studies suggest that the compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as a selective anticancer agent .

Biological Properties

Beyond anticancer applications, this compound has shown interesting biological properties that warrant further exploration.

Case Study: Selectivity in Cancer Treatment

Research indicates that compounds derived from benzothiophene scaffolds exhibit selective toxicity towards cancer cells while sparing normal cells. For example, treatments with certain derivatives resulted in significant morphological changes in cancer cells without affecting healthy human dermal microvascular endothelial cells (HMEC-1) under similar conditions .

Synthesis and Development

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been explored in literature to enhance the efficiency of producing this compound and its analogs .

Mechanism of Action

The mechanism of action of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Substituent Diversity : The target compound’s benzothiophene-2-amido group distinguishes it from analogs with tetrazolyl (Compounds 22, 12b) or trifluoroacetyl (Compound 9a) substituents. Benzothiophene’s aromaticity and sulfur atom may enhance π-π stacking or hydrophobic interactions in target binding compared to nitrogen-rich tetrazoles .

- Ester Groups: The methyl ester in the target compound contrasts with tert-butyl esters in Compounds 22 and 12b.

Pharmacological and Physicochemical Properties

- Lipophilicity : The benzothiophene group in the target compound likely increases logP compared to tetrazolyl (Compound 22) or oxazole (Compound 12b) analogs, favoring blood-brain barrier penetration .

- Solubility : Polar substituents like tetrazoles (Compound 22) or oxazoles (Compound 12b) improve aqueous solubility relative to the benzothiophene-containing target compound .

- Stability : Methyl esters (target compound, Compound 9a) are more prone to hydrolysis than tert-butyl esters (Compounds 22, 12b), which may affect shelf life and in vivo efficacy .

Biological Activity

Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity based on recent research findings, including synthesis methods, biological assays, and case studies.

1. Chemical Structure and Synthesis

The compound belongs to the class of tetrahydroisoquinolines (THIQ), which are known for their varied pharmacological properties. The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of specific functional groups that enhance biological activity.

Synthesis Overview:

- Starting Materials: Ethyl cyanoacetate, cyclic amines, and thiophene derivatives.

- Method: Multi-component reactions followed by cyclization and acylation processes.

- Yield: High yields are reported for various derivatives synthesized from the THIQ scaffold.

2. Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity:

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. Notably:

- Cell Lines Tested: MCF-7 (breast cancer) and HepG-2 (liver cancer).

- IC50 Values: Reported IC50 values range from 23.2 µM to 95.9 µM depending on the specific derivative tested .

The compound appears to induce apoptosis in cancer cells through:

- Cell Cycle Arrest: Induction of G2/M phase arrest observed via flow cytometry.

- Apoptotic Pathway Activation: Triggering intrinsic apoptotic pathways leading to cell death .

3. Case Studies

Several studies have evaluated the therapeutic potential of this compound:

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various THIQ derivatives on MCF-7 cells:

- Findings: Compound induced a significant reduction in cell viability (26.86% reduction) and increased apoptosis markers .

Study 2: In Vivo Tumor Studies

In vivo studies demonstrated that treatment with this compound resulted in a:

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Functional Groups: The presence of the benzothiophene moiety significantly enhances anticancer activity.

- Substituents: Variations in substituents on the THIQ scaffold can lead to improved potency and selectivity against cancer cells.

5. Comparative Biological Activity Table

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 23.2 | Apoptosis induction |

| Other THIQ Derivative | HepG-2 | 95.9 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can intermediates be characterized?

- Methodology : The synthesis of structurally analogous tetrahydroisoquinoline derivatives typically involves coupling benzothiophene-2-carboxamide with a tetrahydroisoquinoline scaffold. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiophene moiety to the tetrahydroisoquinoline core .

- Intermediate purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via TLC (Rf ~0.3–0.5) .

- Characterization : Use H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.1–4.5 ppm for methyl ester groups) and LC-MS (ESI+ mode) to verify intermediates .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodology :

- Spectroscopic analysis : Combine C NMR (e.g., δ 170–175 ppm for carbonyl carbons) and FT-IR (amide I band ~1650 cm) to confirm functional groups .

- Chromatographic validation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95% by peak area) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

- Target prediction : Prioritize kinases or GPCRs due to the tetrahydroisoquinoline scaffold’s historical relevance in modulating these targets .

- In vitro screening : Use fluorescence-based binding assays (e.g., FRET for kinase inhibition) or cell viability assays (MTT protocol) at concentrations ranging from 1 nM to 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

- Methodology :

- Batch consistency : Compare NMR spectra (e.g., δ 2.5–3.5 ppm for tetrahydroisoquinoline protons) across synthetic batches to rule out structural variability .

- Assay standardization : Replicate conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., staurosporine for kinase assays) .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Methodology :

- Prodrug modification : Replace the methyl ester group with tert-butyl esters or PEGylated derivatives to enhance plasma stability .

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze degradation products via UPLC-QTOF-MS .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

- Scaffold diversification : Synthesize analogs with substituent variations (e.g., methoxy → trifluoromethyl on the benzothiophene ring) and compare IC values in target assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data of homologous targets (e.g., PDB: 3POZ) to predict binding modes .

Q. What analytical methods are critical for detecting degradation products under stressed conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (60°C, 72 hr), acidic (0.1 M HCl), or oxidative (3% HO) conditions .

- Detection : Use LC-MS/MS (MRM mode) to identify hydrolysis products (e.g., free carboxylic acid derivatives) or oxidative adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.